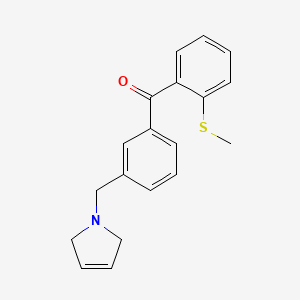

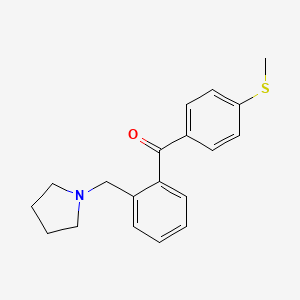

2-Pyrrolidinomethyl-4'-thiomethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of 2-Pyrrolidinomethyl-4'-thiomethylbenzophenone

Synthesis Analysis

The synthesis of aromatic compounds with pyrrolidine units can be complex, involving multiple steps and reactions. For instance, the synthesis of polyimides derived from aromatic diamine monomers containing pyridine units involves Friedel–Crafts acylation, nucleophilic substitution, and reduction reactions . Similarly, the synthesis of novel polyimides from pyridine-containing aromatic dianhydride monomers includes nitro displacement, acidic hydrolysis, and cyclodehydration . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate thiomethyl substituent.

Molecular Structure Analysis

The molecular structure of aromatic compounds with pyrrolidine and thioether groups can be characterized using various spectroscopic techniques. For example, a study on a biologically important alkylaminophenol compound utilized FTIR, NMR, and UV-Vis spectrometry, supported by computational spectral studies using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of this compound, including bond lengths, dihedral and bond angles, and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to this compound can be inferred from studies on related molecules. For instance, the kinetics and mechanism of pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates were studied, indicating the formation of a zwitterionic tetrahedral intermediate in the reaction pathway . This suggests that the thiomethyl group in this compound could undergo similar nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyimides containing pyrrolidine units show exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen and glass-transition temperatures ranging from 208–324 °C . The solubility of these compounds in strong dipolar solvents and common organic solvents is also noted . These properties are relevant to the analysis of this compound, as the presence of pyrrolidine and thioether groups could confer similar stability and solubility characteristics.

Scientific Research Applications

Electrochemical Applications :

- Poly(pyrroles), synthesized from chiral pyrrole monomers, have been used as asymmetric inductors for the electrochemical reduction of organic molecules like 4-Methylbenzophenone (Schwientek, Pleus, & Hamann, 1999).

Detection and Discrimination Techniques in Chemical Sciences :

- Reaction-based fluorescent probes have been developed for distinguishing thiophenols over aliphatic thiols, which is crucial in chemical, biological, and environmental sciences (Wang et al., 2012).

Material Science and Polymer Chemistry :

- Thiol-ene addition has been used to graft various groups onto polymers, demonstrating the versatility of thiols in functional polymer synthesis (David & Kornfield, 2008).

Organic Synthesis and Catalysis :

- The synthesis of new substituted dibenzoxanthenes, diarylmethanes, and calixarenes has been achieved through acid-catalyzed ring opening of pyrrolidine derivatives, showcasing the potential of pyrrolidine in organic synthesis (Gazizov et al., 2015).

Development of Novel Polyimides :

- Novel pyridine-containing aromatic dianhydride monomers have been synthesized, leading to the creation of new polyimides with significant solubility and thermal stability, indicating the utility of pyridine derivatives in advanced material development (Wang et al., 2006).

Photoinduced Electron Transfer in Organic Chemistry :

- The [4+2] cycloaddition between thiobenzophenone and arylalkenes has been achieved via photoinduced electron transfer, highlighting the applications of thiophenol derivatives in photochemistry (Argüello, Pérez-Ruíz, & Miranda, 2007).

properties

IUPAC Name |

(4-methylsulfanylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEXZLPKQQOONB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643643 |

Source

|

| Record name | [4-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898774-41-9 |

Source

|

| Record name | Methanone, [4-(methylthio)phenyl][2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)